6-amino-8-(2,6-difluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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Overview
Description
6-AMINO-8-(2,6-DIFLUOROPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a chromenyl cyanide core with amino and difluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-8-(2,6-DIFLUOROPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE typically involves multi-step organic reactions. The starting materials often include 2,6-difluorophenol and chromenyl derivatives. Key steps in the synthesis may involve:
Formation of the chromenyl core: This can be achieved through cyclization reactions.
Introduction of the difluorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Amination and cyanation: These steps introduce the amino and cyanide groups, respectively, often using reagents like ammonia or cyanogen bromide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-8-(2,6-DIFLUOROPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the chromenyl core.
Reduction: This can reduce the cyanide group to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary amines.
Scientific Research Applications
6-AMINO-8-(2,6-DIFLUOROPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 6-AMINO-8-(2,6-DIFLUOROPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Pathways: The compound may influence cellular pathways by altering the activity of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoroanilino(oxo)acetic acid
- 2,6-Difluorophenol
- N-(5-Amino-2,4-difluorophenyl)-7-aminoazetidinyl-8-chloro-substituted fluoroquinolone
Uniqueness
6-AMINO-8-(2,6-DIFLUOROPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE is unique due to its combination of a chromenyl core with amino and difluorophenyl substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H10F2N2O3 |
---|---|
Molecular Weight |
328.27 g/mol |
IUPAC Name |
6-amino-8-(2,6-difluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C17H10F2N2O3/c18-10-2-1-3-11(19)16(10)15-8-4-13-14(23-7-22-13)5-12(8)24-17(21)9(15)6-20/h1-5,15H,7,21H2 |
InChI Key |
TVCSDEOGDMMGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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